9H-Carbazole-4-carboxaldehyde, 9-methyl-

Description

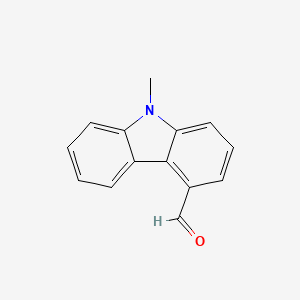

9H-Carbazole-4-carboxaldehyde, 9-methyl- is a carbazole derivative featuring a methyl group at the 9-position and a carboxaldehyde substituent at the 4-position of the heterocyclic ring. Carbazoles are aromatic heterocycles with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their planar structure, π-conjugation, and ease of functionalization . The carboxaldehyde group at position 4 introduces electrophilic reactivity, enabling further derivatization, while the 9-methyl group influences steric and electronic properties.

Properties

IUPAC Name |

9-methylcarbazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-12-7-3-2-6-11(12)14-10(9-16)5-4-8-13(14)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEBNMMENXGPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(C=CC=C31)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523275 | |

| Record name | 9-Methyl-9H-carbazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89369-26-6 | |

| Record name | 9-Methyl-9H-carbazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-4-carboxaldehyde, 9-methyl- typically involves the reaction of N-methylcarbazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where N-methylcarbazole reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9H-Carbazole-4-carboxaldehyde, 9-methyl- can undergo oxidation reactions to form corresponding carboxylic acids.

Major Products Formed:

Oxidation: 9H-Carbazole-4-carboxylic acid

Reduction: 9H-Carbazole-4-methanol

Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that carbazole derivatives, including 9H-Carbazole-4-carboxaldehyde, 9-methyl-, exhibit promising anticancer properties. For instance, studies on similar carbazole compounds have shown their ability to induce apoptosis in melanoma cells by activating the p53 pathway, a crucial tumor suppressor involved in cell cycle regulation and apoptosis . The selective inhibition of cancer cell growth while sparing normal cells highlights the potential for developing targeted cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Various N-substituted carbazoles have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 10.3 mm to 26.08 mm at specific concentrations . This suggests that 9H-Carbazole-4-carboxaldehyde, 9-methyl- could serve as a lead compound for developing new antimicrobial agents.

Conductive Polymers

In materials science, derivatives of carbazole are utilized in the synthesis of conductive polymers. The electrochemical polymerization of 9H-Carbazole-4-carboxaldehyde, 9-methyl-, can lead to the formation of polycarbazole films that exhibit good conductivity and stability . These materials are valuable in electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

Synthetic Routes

The synthesis of 9H-Carbazole-4-carboxaldehyde, 9-methyl-, typically involves multi-step organic reactions starting from simpler carbazole derivatives. Various methodologies have been reported to achieve high yields of functionalized carbazole derivatives, which can be further modified to enhance their biological activities or material properties .

Case Studies

Mechanism of Action

The mechanism of action of 9H-Carbazole-4-carboxaldehyde, 9-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain protein kinases, leading to the suppression of cancer cell proliferation . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

9H-Carbazole-3-carboxaldehyde, 9-(4-methylphenyl) (CAS 84746-67-8)

- Structure : Carboxaldehyde at position 3, 4-methylphenyl at position 7.

- Key Differences : The carboxaldehyde group at position 3 versus 4 alters electronic distribution and steric accessibility. Position 3 substitution may reduce conjugation efficiency compared to position 4, impacting optoelectronic properties .

- Synthesis : Likely involves Friedel-Crafts acylation or Suzuki coupling, similar to 9-(4-Methoxyphenyl)-9H-carbazole .

1-(4-Fluorobenzoyl)-9H-carbazole

- Structure : Acyl group (4-fluorobenzoyl) at position 1.

- Key Differences : The electron-withdrawing fluorobenzoyl group at position 1 enhances electrophilicity but reduces nucleophilic reactivity compared to the carboxaldehyde in the target compound. Position 1 substitution is less common in bioactive carbazoles, which often favor substitutions at positions 3, 4, or 6 .

9-(4-Methoxyphenyl)-9H-carbazole

- Structure : 4-Methoxyphenyl group at position 8.

- This enhances crystallinity, as evidenced by its well-defined crystal packing dominated by C–H⋯C interactions .

N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline

- Structure : Ethyl linker with a sulfonamide group.

- Key Differences : The sulfonamide group introduces hydrogen-bonding capability, enabling intermolecular N–H⋯O interactions that stabilize crystal packing . In contrast, the carboxaldehyde in the target compound offers aldehyde-specific reactivity (e.g., condensation reactions).

9-Benzo[d]oxazol-2-yl-9H-carbazole (analogous to )

- Structure : Oxazoline and triazole moieties.

- Key Differences : Heterocyclic substituents enhance biological activity (e.g., antimicrobial or anticancer properties) but complicate synthesis due to multi-step cycloadditions .

Physicochemical and Structural Properties

Q & A

Q. What are the standard synthetic routes for 9H-Carbazole-4-carboxaldehyde, 9-methyl-?

The synthesis typically involves sequential functionalization of the carbazole core. A common approach is:

- Aldehyde introduction : Direct formylation at the 4-position using Vilsmeier-Haack conditions.

- Methylation : The 9-position is selectively methylated via alkylation with methyl halides (e.g., CH₃I) under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive strategies : Sodium borohydride (NaBH₄) reduction of intermediate aldehydes or ketones can stabilize reactive intermediates, as seen in analogous carbazole derivatives .

Q. How is the compound characterized structurally?

- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are used for small-molecule refinement. Hydrogen bonding and steric interactions (e.g., 9-methyl group orientation) are analyzed via ORTEP-III graphical representations .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies aldehyde C=O stretches (~1700 cm⁻¹) .

Q. What is the role of the 9-methyl group in modulating molecular properties?

The 9-methyl group:

- Steric hindrance : Influences rotational barriers (e.g., 0.9–2.5 kcal/mol for methyl reorientation in solid-state studies) .

- Electronic effects : Stabilizes carbazole’s π-system via hyperconjugation, altering reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions in rotational barrier data for the 9-methyl group be resolved?

Discrepancies arise from intermolecular vs. intramolecular interactions:

- Intramolecular crowding : In 9,10-dimethylphenanthrene (9,10-DMP), lower barriers (0.9 kcal/mol) occur due to balanced steric strain in ground/transition states .

- Intermolecular packing : Crystallographic data (e.g., SHELX-refined structures) reveal hydrogen-bond networks that restrict methyl rotation, increasing observed barriers .

Methodological note: Combine DFT calculations with variable-temperature NMR to decouple these effects .

Q. What experimental design considerations are critical for crystallization?

Q. How does the 9-methyl group influence bioactivity in membrane-associated studies?

- Membrane fluidity : The 9-methyl base in sphingolipids (e.g., glycosylceramides) reduces volatile ester production in yeast by ~30%, likely via altered lipid raft dynamics .

- Structure-activity relationships : Methylation at the 9-position enhances binding affinity to α-glucosidase (ΔG = −8.2 kcal/mol in docking studies) compared to non-methylated analogs .

Q. What challenges arise in replicating synthetic yields across laboratories?

- Reaction scalability : Alkylation with 1,4-dibromobutane requires precise stoichiometry (e.g., 1:5.3 carbazole:dibromide ratio) to avoid di-alkylation byproducts .

- Purification : Recrystallization from ethanol vs. column chromatography (Hexane/EtOAc) impacts purity; yields drop by ~15% if residual solvents remain .

Q. How can computational modeling guide derivatization strategies?

- Docking studies : Ensemble docking with α-glucosidase (PDB: 2QMJ) identifies optimal substituents (e.g., 9-methyl enhances hydrophobic interactions with Trp539/His600 residues) .

- DFT-based torsional analysis : Predicts rotational barriers for 9-methyl groups (error < 0.3 kcal/mol vs. experimental) to prioritize stable conformers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.